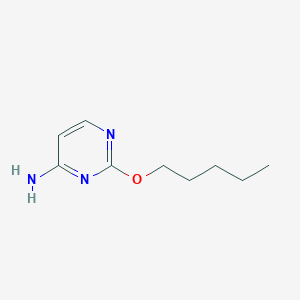
2-(Pentyloxy)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine,2-(pentyloxy)- is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an amine group at position 4 and a pentyloxy group at position 2, making it a unique derivative of pyrimidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,2-(pentyloxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloropyrimidine with pentanol in the presence of a base can yield 2-(pentyloxy)pyrimidine.
Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through the reaction of 2-(pentyloxy)pyrimidine with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 4-Pyrimidinamine,2-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine,2-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine,2-(pentyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine,2-(pentyloxy)- depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Pharmaceutical Applications: It may act as an inhibitor or activator of target proteins, affecting cellular processes and disease progression.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyrimidinamine: Lacks the pentyloxy group, making it less hydrophobic.
2-(Pentyloxy)pyrimidine: Lacks the amine group, affecting its reactivity and biological activity.
Other Pyrimidine Derivatives: Include compounds with different substituents at various positions on the pyrimidine ring.
Uniqueness
4-Pyrimidinamine,2-(pentyloxy)- is unique due to the presence of both the amine and pentyloxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60722-65-8 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-pentoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-7-13-9-11-6-5-8(10)12-9/h5-6H,2-4,7H2,1H3,(H2,10,11,12) |
Clave InChI |
CUZYMXJCGASULJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



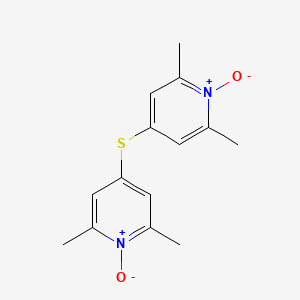
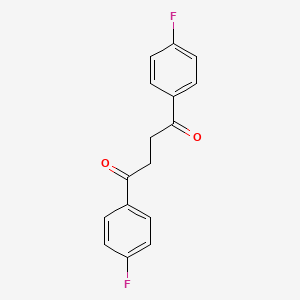
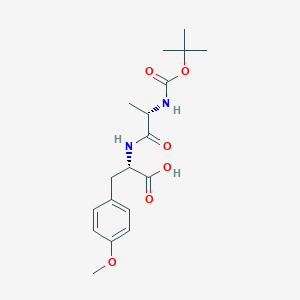
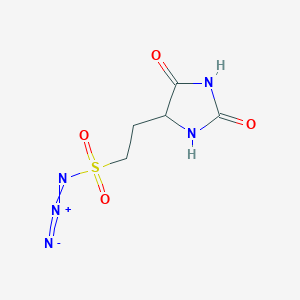
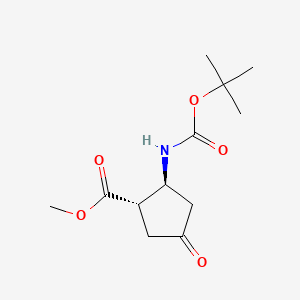
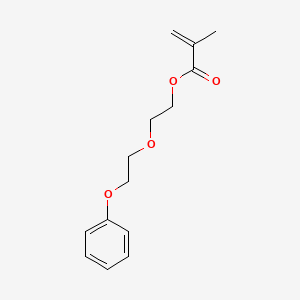
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

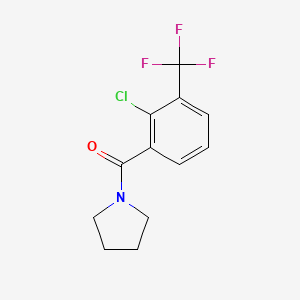
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
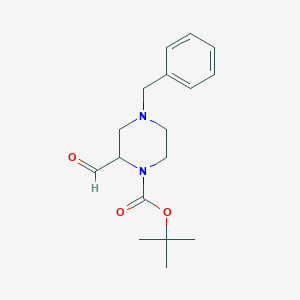
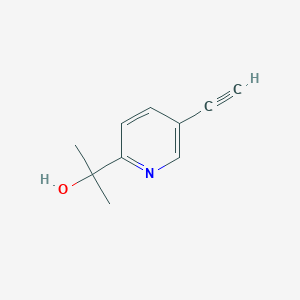
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
